Methyl 3-hydroxy-2-methylenebutyrate
Overview
Description
“Methyl 3-hydroxy-2-methylenebutyrate” is also known as “Methyl 2-(1-hydroxyethyl)acrylate”. It has a linear formula of CH3CH(OH)C(=CH2)CO2CH3 . The CAS Number is 18020-65-0 .
Synthesis Analysis
There are several methods for synthesizing “Methyl 3-hydroxy-2-methylenebutyrate”. For instance, short-chain alcohol dehydrogenases from Burkholderia gladioli have shown potential in the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate . Another method involves the polymerization of 3H2MB by PHA synthase derived from Aeromonas caviae .Molecular Structure Analysis
The molecular structure of “Methyl 3-hydroxy-2-methylenebutyrate” is represented by the SMILES string COC(=O)C(=C)C©O . The InChI is 1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h5,7H,1H2,2-3H3 .Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-2-methylenebutyrate” is a liquid at room temperature. It has a refractive index of n20/D 1.452 (lit.) . Its boiling point is 91 °C/20 mmHg (lit.) , and its density is 1.071 g/mL at 25 °C (lit.) . The compound is stored at 2-8°C .Scientific Research Applications
Stereochemistry and Catalysis
- Stereochemical Analysis : Research by Tai and Imaida (1978) and Tai, Watanabe, and Harada (1979) focused on the stereochemistry of methyl 3-hydroxy-2-methylbutyrate, identifying and determining the absolute configurations of its stereoisomers. This work is foundational for understanding the compound's chemical behavior (Tai & Imaida, 1978), (Tai, Watanabe & Harada, 1979).
- Catalysis in Hydrogenation : Brown et al. (1986) explored asymmetric induction in hydrogenation of menthyl 3-hydroxy-2-methylenebutyrates, revealing important insights for catalytic processes (Brown, Cutting, Evans & Maddox, 1986).
Biological Applications and Metabolic Role
- Role in Metabolism and Regulation : Mierziak, Burgberger, and Wojtasik (2021) highlighted the role of 3-hydroxybutyrate, a related compound, in animals, bacteria, and plants, emphasizing its importance in energy metabolism and as a regulatory molecule influencing gene expression and epigenetics (Mierziak, Burgberger & Wojtasik, 2021).
- Biocatalytic Synthesis : Gao and Li (2021) developed a biocatalytic method for synthesizing 3-hydroxy-3-methylbutyrate from l-leucine, demonstrating an alternative route for producing this compound, which holds significant promise in the food and pharmaceutical fields (Gao & Li, 2021).
Material Science and Biodegradability
- Polyhydroxyalkanoates (PHAs) and Thermal Properties : Watanabe et al. (2015) studied the biosynthesis of novel PHAs containing 3-hydroxy-2-methylbutyrate, uncovering its impact on thermal properties of 3HB-based polymers. This could provide new opportunities in material science for creating polymers with unique characteristics (Watanabe, Ishizuka, Furutate, Abe & Tsuge, 2015).
- Conversion to Methyl Crotonate : Spekreijse et al. (2016) explored converting PHAs containing 3-hydroxybutyrate, including minor amounts of 3-hydroxy-2-methylbutyrate, to methyl crotonate using whole cells. This research contributes to the development of biobased chemicals (Spekreijse, Holgueras Ortega, Sanders, Bitter & Scott, 2016).
Medical and Pharmacological Implications
- Neuroprotective Potential : Xiao, Zhao, and Chen (2007) studied the effect of 3-hydroxybutyrate and its derivatives on glial cells, revealing their potential as neural protective agents and inhibitors of cell apoptosis, mediated by pathways related to cytosolic Ca(2+) concentration (Xiao, Zhao & Chen, 2007).
Safety And Hazards
“Methyl 3-hydroxy-2-methylenebutyrate” is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has a flash point of 43 °C (closed cup) . The signal word for this compound is “Warning”, and the hazard statement is H226 .
properties
IUPAC Name |
methyl 3-hydroxy-2-methylidenebutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h5,7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCAYQIMSMPEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-2-methylenebutyrate | |
CAS RN |
18020-65-0 | |
Record name | Methyl 3-hydroxy-2-methylen-butanoat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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